molecular formula C8H5BrFN B1374292 4-Bromo-3-fluoroindole CAS No. 1253926-20-3

4-Bromo-3-fluoroindole

Cat. No.: B1374292
CAS No.: 1253926-20-3
M. Wt: 214.03 g/mol
InChI Key: ZOFFOMXCMHIBOI-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-1H-indole is a heterocyclic aromatic organic compound. It belongs to the indole family, which is characterized by a fused ring structure consisting of a benzene ring fused to a pyrrole ring. The presence of bromine and fluorine atoms on the indole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoroindole typically involves the halogenation of indole derivatives. One common method is the electrophilic aromatic substitution reaction, where indole is treated with bromine and fluorine sources under controlled conditions. For example, the bromination of 3-fluoroindole can be achieved using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps like nitration, reduction, and halogenation, followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted indoles with different aryl or alkyl groups.

Scientific Research Applications

4-Bromo-3-fluoro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoroindole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

  • 4-Bromo-1H-indole
  • 3-Fluoro-1H-indole
  • 4-Bromo-7-fluoro-1H-indole

Comparison: 4-Bromo-3-fluoro-1H-indole is unique due to the simultaneous presence of both bromine and fluorine atoms on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to other indole derivatives with single or different substitutions. For instance, the presence of both halogens can enhance its lipophilicity and membrane permeability, making it more effective in certain applications.

Properties

IUPAC Name

4-bromo-3-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFFOMXCMHIBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reagent A (2.85 mL, 3.709 mmol) was added dropwise to a solution of 4-bromo-3,3-difluoro-1,3-dihydro-indol-2-one (400 mg, 1.61 mmol) in tetrahydrofuran (8.1 mL) at 0° C. The mixture was stirred at 0° C. for 3.5 hours and at room temperature for 16 hours. Further, Reagent A (3.0 mL) was added to the reaction mixture, followed by stirring at room temperature for three hours. The reaction mixture was quenched with 3 M HCl (4.8 mL) and then extracted with ethyl acetate (×2). The organic layers were combined and sequentially washed with water and saturated brine, and then dried over sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to give 4-bromo-3-fluoro-1H-indole as a yellow oil (132 mg, 38%).
[Compound]
Name
Reagent A
Quantity
2.85 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
Reagent A
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-fluoroindole
Reactant of Route 2
4-Bromo-3-fluoroindole
Reactant of Route 3
4-Bromo-3-fluoroindole
Reactant of Route 4
4-Bromo-3-fluoroindole
Reactant of Route 5
4-Bromo-3-fluoroindole
Reactant of Route 6
4-Bromo-3-fluoroindole

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